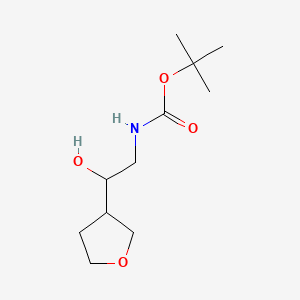
tert-Butyl (2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability under various conditions and ease of removal. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and an oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amines
Substitution: Formation of substituted oxolane derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various conditions makes it an ideal choice for multi-step synthesis .
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or durability.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-hydroxycarbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
What sets tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate apart from similar compounds is its oxolane ring, which provides additional sites for chemical modification and enhances its solubility and stability. This makes it a versatile compound in various applications, from organic synthesis to pharmaceutical development .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-2-(oxolan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clé InChI |
WWIPPZQGZAUZIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1CCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



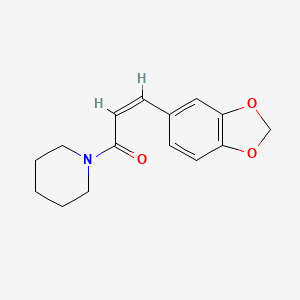

![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)

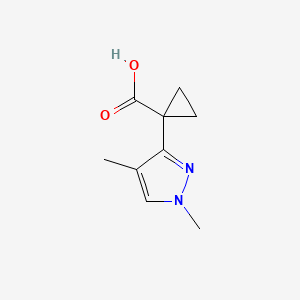

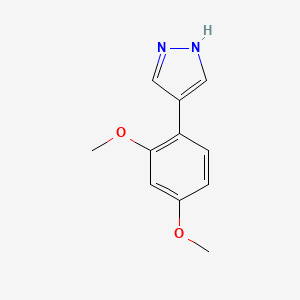
![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
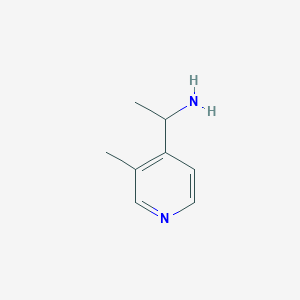
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)

![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)

